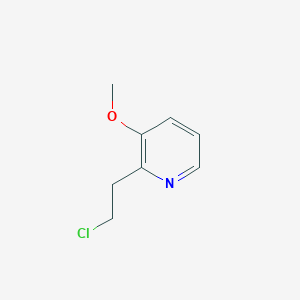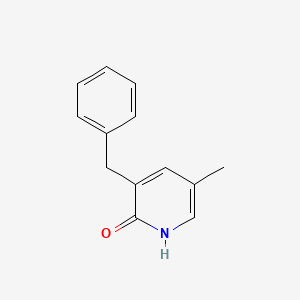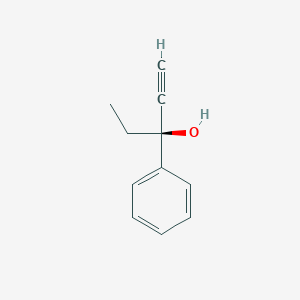
Ethyl 2-(4-fluoropiperidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-fluoropiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H16FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluoropiperidin-4-yl)acetate typically involves the reaction of 4-fluoropiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(4-fluoropiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thioethers.
科学的研究の応用
Ethyl 2-(4-fluoropiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(4-fluoropiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Ethyl 2-(4-fluoropiperidin-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloropiperidin-4-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-(4-bromopiperidin-4-yl)acetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 2-(4-methylpiperidin-4-yl)acetate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered binding affinity to molecular targets.
特性
分子式 |
C9H16FNO2 |
|---|---|
分子量 |
189.23 g/mol |
IUPAC名 |
ethyl 2-(4-fluoropiperidin-4-yl)acetate |
InChI |
InChI=1S/C9H16FNO2/c1-2-13-8(12)7-9(10)3-5-11-6-4-9/h11H,2-7H2,1H3 |
InChIキー |
VNLDKLLTKJHOBS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CCNCC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


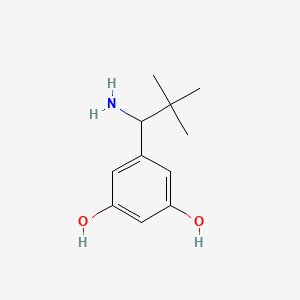
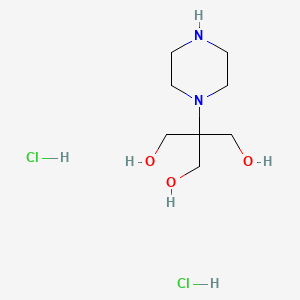
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)

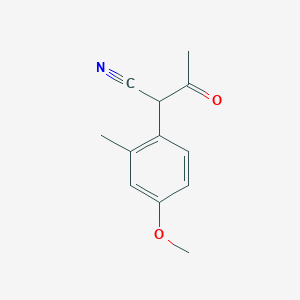
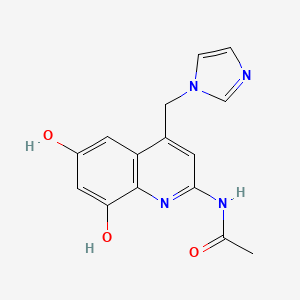
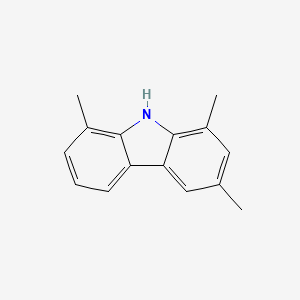

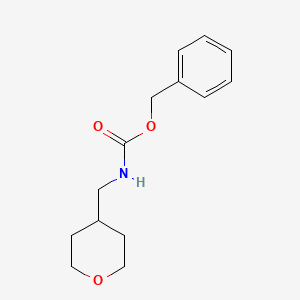
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
